REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][CH:8]([CH3:24])[CH2:9][CH:10]1[N:15]([CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH2:14][CH2:13][NH:12][C:11]1=O.C(OCC)(=O)C>C1COCC1>[CH3:7][CH:8]([CH3:24])[CH2:9][CH:10]1[CH2:11][NH:12][CH2:13][CH2:14][N:15]1[CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
3.56 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
3-(2-methylpropyl)-4-(phenylmethyl)piperazinone
|
Quantity
|
17.43 g
|
Type
|
reactant
|
Smiles
|
CC(CC1C(NCCN1CC1=CC=CC=C1)=O)C
|
Name
|
|
Quantity
|
720 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution is refluxed for 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
is then cooled
|
Type
|
CUSTOM
|
Details
|
the product is partitioned between ether and water
|
Type
|
CUSTOM
|
Details
|
The ether is removed
|
Type
|
DISTILLATION
|
Details
|
the product is distilled
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CC1N(CCNC1)CC1=CC=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |